(3R,4R)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with significant relevance in pharmaceutical chemistry. It is classified as an amino acid derivative, specifically a piperidine derivative, which is often utilized in the synthesis of various bioactive molecules. The compound is recognized for its potential applications in drug development due to its structural features that may influence biological activity.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and AK Scientific, which offer it in different purities and quantities. The compound's CAS number is 344419-25-6, and it is also listed under several synonyms such as tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate .
The synthesis of (3R,4R)-4-methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the following methods:
The synthetic pathway may involve:
The molecular structure of (3R,4R)-4-methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester features a piperidine ring substituted with a methyl group and a methylamino group at specific positions.
CC(C)(C)OC(=O)N1CCC(C)(C)C1N
.(3R,4R)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester can participate in various chemical reactions:
The reactivity of the compound is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
While specific biological mechanisms for (3R,4R)-4-methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester are not extensively documented, compounds of similar structure often exhibit interactions with neurotransmitter systems or act as enzyme inhibitors.
Research into related compounds suggests potential activity at receptor sites or involvement in metabolic pathways relevant to neurological functions.
The physical properties of (3R,4R)-4-methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester include:
Key chemical properties include:
(3R,4R)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4